2-(4-oxo-1H-quinazolin-2-yl)guanidine
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Overview
Description
2-(4-oxo-1H-quinazolin-2-yl)guanidine is a compound that belongs to the quinazoline family, which is known for its diverse pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-oxo-1H-quinazolin-2-yl)guanidine typically involves the reaction of anthranilamide (2-aminobenzamide) with an aldehyde or ketone in the presence of a catalyst. One common method uses graphene oxide nanosheets as a catalyst in an aqueous medium at room temperature . The reaction proceeds through the formation of an enaminone intermediate, which undergoes intramolecular cyclization to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
2-(4-oxo-1H-quinazolin-2-yl)guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different substituents.
Reduction: Reduction reactions can modify the quinazoline ring, leading to the formation of dihydroquinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where different functional groups replace the existing ones on the quinazoline ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) and various amines
Major Products Formed
The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules with potential pharmacological activities
Biology: It has shown promise in inhibiting the growth of certain cancer cell lines and has been investigated for its anti-microbial properties
Medicine: The compound’s anti-inflammatory and anti-cancer properties make it a candidate for drug development
Industry: Its potential use in the development of new materials and as a catalyst in organic reactions has been explored
Mechanism of Action
The mechanism of action of 2-(4-oxo-1H-quinazolin-2-yl)guanidine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors involved in cell proliferation and inflammation. For example, it can inhibit tyrosine kinases, which play a crucial role in the signaling pathways that regulate cell growth and differentiation .
Comparison with Similar Compounds
Similar Compounds
Quinazolinone derivatives: These compounds share a similar core structure and exhibit a range of biological activities, including anti-cancer and anti-microbial properties
Dihydroquinazoline derivatives: These are reduced forms of quinazoline compounds and have been studied for their potential therapeutic applications
Uniqueness
2-(4-oxo-1H-quinazolin-2-yl)guanidine stands out due to its specific substitution pattern, which imparts unique biological activities. Its ability to inhibit multiple targets simultaneously makes it a promising candidate for the development of multi-target drugs .
Properties
IUPAC Name |
2-(4-oxo-1H-quinazolin-2-yl)guanidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O/c10-8(11)14-9-12-6-4-2-1-3-5(6)7(15)13-9/h1-4H,(H5,10,11,12,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCPFRQBUVWIDOS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N=C(N2)N=C(N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N=C(N2)N=C(N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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